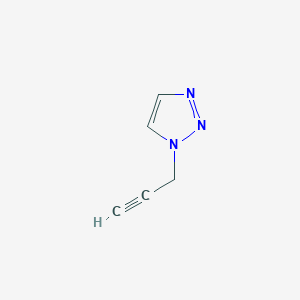

1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Description

Significance of the 1,2,3-Triazole Scaffold in Modern Organic Chemistry

The 1,2,3-triazole ring is a privileged structure in contemporary organic chemistry, largely due to its unique combination of chemical and physical properties. researchgate.net It is an aromatic, five-membered ring composed of two carbon and three nitrogen atoms. mdpi.com This structural unit is not merely a passive linker; it actively participates in molecular interactions through hydrogen bonding and dipole interactions, enabling it to bind effectively with biological targets. nih.gov

The significance of the 1,2,3-triazole scaffold is particularly pronounced in the realm of medicinal chemistry. wisdomlib.orgtandfonline.com A multitude of compounds incorporating this ring system exhibit a wide spectrum of pharmacological activities. researchgate.net These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. tandfonline.comnih.gov The triazole moiety can act as a bioisostere for amide bonds, offering enhanced metabolic stability. researchgate.net Its ability to form various non-covalent interactions with proteins, enzymes, and receptors has made it a focal point for drug discovery and development. researchgate.net

Beyond pharmaceuticals, the 1,2,3-triazole unit is integral to the development of functional materials. rsc.org Polymers containing this scaffold are explored for their unique properties, including high dipole moments and the capacity for hydrogen bonding. mdpi.com The triazole ring can also function as a ligand for metal ions, opening avenues for the creation of novel metallosupramolecular architectures. mdpi.comrsc.org

Evolution of Triazole Synthesis and Functionalization

The synthesis of 1,2,3-triazoles has undergone a significant evolution. The foundational method for constructing this heterocyclic system is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. researchgate.netnih.gov While groundbreaking, this thermal cycloaddition often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and limiting its utility. frontiersin.orgresearchgate.net

A paradigm shift in triazole synthesis occurred with the advent of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. researchgate.netsoton.ac.uk The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. nih.govnih.gov This method offers exceptional regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions. mdpi.comnih.gov The reliability, selectivity, and biocompatibility of the CuAAC reaction have made it an indispensable tool in drug discovery, bioconjugation, and materials science. nih.gov

Further advancements have led to the development of ruthenium-catalyzed reactions that yield the complementary 1,5-disubstituted triazoles. researchgate.net Additionally, metal-free synthetic routes have been explored to avoid potential metal contamination in biological applications. smolecule.com These varied synthetic strategies provide chemists with a versatile toolkit to access a wide array of functionalized 1,2,3-triazoles.

Below is an interactive data table summarizing key synthetic methodologies for 1,2,3-triazoles.

Specific Focus on 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole as a Key Building Block

Within the vast family of triazole-containing compounds, This compound stands out as a particularly valuable and versatile building block. This molecule features a propargyl group (an alkyne functionality) attached to one of the nitrogen atoms of the 1,2,3-triazole ring. smolecule.com

The presence of the terminal alkyne in its structure is of critical importance. It provides a reactive handle for further chemical transformations, most notably for subsequent CuAAC "click" reactions. This dual functionality—a stable triazole core and a reactive alkyne arm—allows for the stepwise and controlled construction of more complex molecular architectures. For instance, it can be used to link different molecular fragments, create intricate polymer structures, or attach to biomolecules. mdpi.com

The synthesis of this compound itself can be achieved through various established methods for triazole formation. Its utility as a precursor is demonstrated in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. nih.govsmolecule.com The unique properties imparted by the triazole moiety, combined with the synthetic versatility of the propargyl group, position this compound as a cornerstone in the design and synthesis of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-4-8-5-3-6-7-8/h1,3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMDEASYWHQDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl 1h 1,2,3 Triazole and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The CuAAC reaction is a powerful and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scilit.comrsc.org It represents a significant advancement over the traditional Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. nih.govias.ac.in The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸) and, crucially, provides exclusive regioselectivity for the 1,4-isomer. organic-chemistry.orgacs.org This transformation is robust, tolerates a wide array of functional groups, and can be performed under mild conditions, often at room temperature and in aqueous solutions. bioclone.netacs.org

The high regioselectivity of the CuAAC reaction is a direct consequence of its stepwise mechanistic pathway, which fundamentally differs from the concerted mechanism of the uncatalyzed thermal cycloaddition. nih.govnih.gov While the precise nature of the catalytic species can vary depending on ligands and conditions, a general consensus on the core mechanistic steps has been established.

The catalytic cycle is believed to initiate with the coordination of the copper(I) catalyst to the π-system of the terminal alkyne. nih.govacs.org This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its removal by even a mild base to form a copper(I) acetylide intermediate. acs.orgresearchgate.netwikipedia.org Computational studies suggest that dinuclear copper acetylide complexes may be the key reactive intermediates, contributing to the reaction's high rate. nih.govwikipedia.org

Following the formation of the copper acetylide, the azide (B81097) substrate coordinates to the copper center. wikipedia.org The reaction then proceeds through a six-membered copper-containing metallacycle intermediate. nih.govorganic-chemistry.org Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst for the next cycle. wikipedia.orgacs.org This ordered, stepwise assembly, dictated by the coordination chemistry of the copper catalyst, ensures that the cycloaddition occurs in a single orientation, thus yielding the 1,4-disubstituted triazole as the sole regioisomer. nih.govnsf.gov

The efficacy of the CuAAC reaction hinges on the source and stability of the catalytically active Cu(I) species. acs.org Copper(I) is prone to disproportionation into Cu(0) and Cu(II) and can be oxidized by air to the catalytically inactive Cu(II) state. nih.gov To address this, various catalytic systems and stabilizing ligands have been developed.

The most direct method for initiating CuAAC is the use of a stable copper(I) salt. acs.org Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are commonly employed, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) which also aids in the formation of the copper acetylide. organic-chemistry.org These salts are effective in various organic solvents. acs.org

Phosphine ligands can be used to create air-stable and organic-solvent-soluble Cu(I) complexes. researchgate.net For instance, the commercially available complex [CuBr(PPh₃)₃] has been shown to be a highly efficient catalyst that can be used at low concentrations (≤0.5 mol%) at room temperature without the need for additional bases or reducing agents. organic-chemistry.orgresearchgate.net

| Catalyst System | Ligand/Additive | Solvent | Key Features |

| CuI | DIPEA/HOAc | Various | Highly efficient acid-base promoted system. organic-chemistry.org |

| CuBr | PMDETA | DMF | Used for synthesis of complex resorcinarene (B1253557) conjugates. acs.org |

| [CuBr(PPh₃)₃] | None | Organic Solvents | Air-stable, active at low loadings at room temperature. researchgate.net |

| CuCl | None | Water | Effective ligand-free system in aqueous media. nih.gov |

Perhaps the most popular and convenient method for performing CuAAC, especially in biological and aqueous settings, is the in situ generation of Cu(I) from a Cu(II) precursor. wikipedia.org The most common system involves using copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in combination with a mild reducing agent, typically sodium ascorbate (B8700270). organic-chemistry.orgacs.org

This approach circumvents the need to handle potentially unstable Cu(I) salts. acs.org The sodium ascorbate reduces Cu(II) to the active Cu(I) state, and a slight excess is often used to maintain a sufficient concentration of the catalyst by reducing any Cu(II) formed via oxidation during the reaction. organic-chemistry.orgnih.gov This method's simplicity and compatibility with aqueous media have made it a cornerstone of bioconjugation chemistry. nih.govjenabioscience.com

| Cu(II) Source | Reducing Agent | Ligand (Optional) | Typical Solvent |

| CuSO₄·5H₂O | Sodium Ascorbate | THPTA, BTTAA | Water, Buffer, t-BuOH/H₂O |

| CuSO₄·5H₂O | Sodium Ascorbate | β-cyclodextrin | Water |

| Cu(OAc)₂ | Sodium Ascorbate | None | Various |

Data sourced from multiple studies. nih.govacs.orgnih.govfurthlab.xyz

Ligand Architectures: The development of specialized ligands has been critical to optimizing the CuAAC reaction. Ligands serve to stabilize the Cu(I) oxidation state, increase catalytic activity, and improve solubility in aqueous environments. broadpharm.comnih.gov Tris(triazolylmethyl)amine ligands, such as the archetypal tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are highly effective. wikipedia.orgresearchgate.net For bioconjugation, water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) have been developed to maintain catalyst efficacy in aqueous buffers while minimizing protein damage. nih.govinterchim.fr Other important ligand classes include tripodal amines, benzimidazoles, and N-heterocyclic carbenes (NHCs), each offering specific advantages for different reaction conditions. acs.orgnih.govrsc.org

To simplify catalyst removal and product purification, significant research has focused on developing heterogeneous copper catalysts. rsc.org This approach is particularly valuable for pharmaceutical and industrial-scale synthesis, as it minimizes copper contamination in the final product, a crucial consideration due to the toxicity of copper ions. mdpi.combohrium.com

These catalysts typically involve immobilizing copper species onto a solid support. nih.gov A wide variety of supports have been successfully employed, including:

Inorganic Supports: Silica, mesoporous materials (e.g., MCM-41), and layered double hydroxides (LDHs) are common supports for copper catalysts. mdpi.combohrium.com

Carbon-Based Materials: Activated carbon, graphene oxide, and carbon quantum dots have been used to support copper nanoparticles. bohrium.com

Polymeric Supports: Organic polymers provide a versatile scaffold for anchoring copper catalysts. mdpi.com

Magnetic Nanoparticles: Supports like CuFe₂O₄ or other iron oxides allow for easy catalyst separation from the reaction mixture using an external magnet. bohrium.com

These heterogeneous systems often demonstrate good to excellent catalytic activity and can be recovered by simple filtration or magnetic separation and reused for multiple reaction cycles with minimal loss of efficiency. mdpi.commdpi.com

| Catalyst | Support Material | Solvent | Reusability |

| CuI | Mg-Al Layered Double Hydroxide (B78521) | Ethanol (B145695) | High activity, short reaction times. mdpi.com |

| Cu(I) | Ionic Liquid Polymer/Silica | Dichloromethane | Reusable for at least three cycles. mdpi.com |

| Cu₂O | 3D-Graphene | EtOH/H₂O | Reusable for at least 10 cycles. mdpi.com |

| Cu Nanoparticles | Nanocellulose | Glycerol (B35011) | Reusable for up to five cycles. ias.ac.in |

A key advantage of the CuAAC reaction is its remarkable tolerance for a diverse range of reaction conditions. bioclone.net The reaction is often performed at room temperature and is generally insensitive to the presence of water and oxygen, particularly when the Cu(II)/ascorbate system is used. organic-chemistry.orgwikipedia.org It proceeds efficiently across a broad pH range, typically from 4 to 12. organic-chemistry.org

The choice of solvent is highly flexible. While many reactions are performed in organic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), there has been a significant shift towards more environmentally benign media. wikipedia.orgacs.org Water is an excellent solvent for CuAAC and can even accelerate the reaction rate. organic-chemistry.orgbeilstein-journals.org For substrates with limited aqueous solubility, mixtures of water with co-solvents like t-butanol or ethanol are frequently used. acs.org

In recent years, green chemistry principles have driven the exploration of sustainable solvents such as glycerol and deep eutectic solvents (DESs), which have proven to be effective media for CuAAC, often allowing for easy catalyst recycling. acs.orgnih.govmdpi.com Biomass-derived solvents like Cyrene™ have also been successfully utilized as sustainable alternatives to traditional polar aprotic solvents. beilstein-journals.org

| Solvent System | Typical Temperature | Key Advantages |

| Water / Aqueous Buffers | Room Temperature | "Green" solvent, rate acceleration, ideal for bioconjugation. organic-chemistry.orgbeilstein-journals.org |

| t-BuOH/H₂O, EtOH/H₂O | Room Temperature - 50 °C | Good for substrates with moderate water solubility. acs.orgmdpi.com |

| DMSO, DMF, THF | Room Temperature | Solubilizes a wide range of organic substrates. wikipedia.orgacs.org |

| Glycerol | 30 °C - 100 °C | Sustainable, biodegradable, allows catalyst recycling. nih.govmdpi.com |

| Deep Eutectic Solvents (DESs) | 30 °C - 80 °C | "Green" solvent, high efficiency, potential for catalyst reuse. mdpi.com |

| Cyrene™ | 30 °C | Biomass-derived, sustainable alternative to DMF/DMSO. beilstein-journals.org |

Reaction Conditions and Solvent Systems

Aqueous and Organic Solvent Mixtures (e.g., tBuOH/H₂O, DMF-H₂O)

The CuAAC reaction is renowned for its tolerance to a variety of solvents, with aqueous and organic solvent mixtures being particularly effective. These mixtures are adept at dissolving a wide range of substrates, from polar organic azides to less polar alkynes, facilitating a homogenous reaction environment.

A common and effective solvent system is a mixture of tert-butanol (B103910) and water (t-BuOH/H₂O). nih.govnih.gov This system is frequently used with a copper(II) sulfate (CuSO₄·5H₂O) precatalyst and a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. nih.govnih.gov Similarly, mixtures of dimethylformamide and water (DMF-H₂O) are employed, often when substrates require a more potent organic solvent for dissolution. nih.govias.ac.in For instance, the synthesis of 1,2,3-triazole conjugates has been successfully carried out in a DMF−H₂O (6:1) mixture at 60–70 °C. nih.gov The use of water as a co-solvent is not only environmentally conscious but can also accelerate the reaction rate. researchgate.netconsensus.app Dichloromethane has also been used as a co-solvent with water, reportedly increasing reaction rates and providing excellent yields. researchgate.net

Below is a table summarizing various solvent systems used in the synthesis of 1,2,3-triazoles.

| Catalyst System | Solvent System | Temperature | Typical Yields | Reference |

| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | Good to Excellent | nih.gov |

| CuSO₄·5H₂O / Sodium Ascorbate | DMF/H₂O (6:1) | 60-70 °C | 75-85% | nih.gov |

| CuI | DMF:H₂O (1:3) | 80 °C | Good | ias.ac.in |

| Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | H₂O | Room Temp | Good | acs.org |

| CuSO₄ / Sodium Ascorbate | Cyrene/H₂O (1:1) | Room Temp | High | nih.gov |

Temperature Effects on Reaction Efficiency and Selectivity

Temperature is a critical parameter that can be adjusted to optimize the synthesis of 1,2,3-triazoles. While the CuAAC reaction can often proceed efficiently at room temperature, thermal control can be leveraged to enhance reaction rates and overcome challenges with less reactive substrates. nih.gov

For many syntheses, reactions are conducted at elevated temperatures, such as 60-80 °C, to reduce reaction times and ensure complete conversion. nih.govias.ac.insemanticscholar.org However, the thermal Huisgen 1,3-dipolar cycloaddition (without a copper catalyst) requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, highlighting the selectivity advantage of the copper-catalyzed process even at higher temperatures. nih.govresearchgate.netorganic-chemistry.org

Conversely, for sensitive substrates, particularly in bioconjugation, maintaining lower temperatures is crucial to prevent degradation. nih.gov In some cases, adjusting the temperature can also influence selectivity. For example, one study reported that in the synthesis of bis(1,2,3-triazole), the yield increased as the reaction temperature was decreased, reaching 91% at 0°C. frontiersin.org For challenging reactions involving sterically hindered substrates, a modest increase in temperature can enhance the conformational dynamics of the molecules, potentially exposing the reaction sites and improving yields. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of 1,2,3-triazoles. researchgate.net This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govias.ac.insemanticscholar.org

The efficiency of microwave irradiation stems from its ability to directly and rapidly heat the solvent and reactants, leading to a significant increase in reaction rates. For instance, a CuI-catalyzed cycloaddition that required 8 hours of conventional heating at 80°C was completed in just 12 minutes under microwave irradiation at 180 W, achieving a higher yield. ias.ac.in This rapid, one-pot procedure is also beneficial for constructing compound libraries for high-throughput screening. nih.govias.ac.in

The table below compares conventional and microwave-assisted methods for the synthesis of 1,2,3-triazole derivatives.

| Method | Catalyst | Solvent | Time | Yield | Reference |

| Conventional | CuI | DMF:H₂O | 8 h | 78% | ias.ac.in |

| Microwave | CuI | DMF:H₂O | 12 min | 89% | ias.ac.in |

| Conventional | CuI / Et₃N | DMF | 4-8 h | 60-75% | semanticscholar.org |

| Microwave | CuI / Et₃N | DMF | 10 min | 85-95% | semanticscholar.org |

Propargylation Strategies for Alkyne Precursors

The synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole and its derivatives necessitates a precursor containing the terminal alkyne (propargyl group). This functional group is typically introduced onto a molecular scaffold through nucleophilic substitution reactions.

Alkylation with Propargyl Bromide

The most common and straightforward method for introducing the propargyl group is through alkylation with propargyl bromide. researchgate.net This reaction involves treating a nucleophilic substrate, such as an alcohol, thiol, or a nitrogen-containing heterocycle, with propargyl bromide in the presence of a base.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like acetone (B3395972), DMF, or absolute ethanol are frequently employed. nih.govnih.govresearchgate.net For example, the O-alkylation of a secondary alcohol to yield a propargyl ether has been achieved in high yield using propargyl bromide and K₂CO₃ in refluxing DMF. nih.gov Similarly, the propargylation of a thiol group on a 1,3,4-oxadiazole (B1194373) ring was accomplished using K₂CO₃ in acetone at 50-60 °C. nih.gov This method is widely applicable for preparing the alkyne precursors needed for subsequent click reactions. researchgate.netnih.govuobaghdad.edu.iq

Other Propargylating Agents

While propargyl bromide is the most prevalent reagent, other propargyl halides, such as propargyl chloride, can also be utilized for these alkylation reactions. The choice of halide may depend on reactivity, cost, and availability. The fundamental mechanism remains a nucleophilic substitution to attach the prop-2-yn-1-yl moiety to the substrate. organic-chemistry.org

Alternative Cycloaddition Reactions for 1,2,3-Triazoles

Although the CuAAC reaction is the dominant method for synthesizing 1,4-disubstituted 1,2,3-triazoles, several alternative cycloaddition strategies have been developed. These methods offer pathways to different regioisomers or proceed under metal-free conditions, which can be advantageous in biological applications where copper toxicity is a concern. thieme-connect.comresearchgate.net

One significant alternative is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). In contrast to the copper-catalyzed reaction, RuAAC typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govmdpi.com This complementary regioselectivity provides access to a different class of triazole derivatives.

Furthermore, metal-free click chemistry has gained traction as a sustainable and biocompatible alternative. researchgate.netthieme-connect.com These reactions are often organocatalyzed and can proceed via enamine or enolate-mediated [3+2] cycloadditions. thieme-connect.com Metal- and azide-free methods have also been developed, for instance, using N-tosylhydrazones in reaction with anilines, mediated by I₂/TBPB, to construct the triazole ring. organic-chemistry.org Other approaches include zinc-mediated reactions for 1,5-substituted triazoles and palladium/copper bimetallic systems. frontiersin.orgorganic-chemistry.org These alternative methodologies expand the synthetic toolkit for accessing diverse 1,2,3-triazole structures. mdpi.comrgmcet.edu.in

Huisgen 1,3-Dipolar Cycloaddition (Thermal Conditions and Regioisomer Mixtures)

The foundational method for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). When conducted under thermal conditions, this reaction typically necessitates elevated temperatures and extended reaction times. A key characteristic of the thermal Huisgen cycloaddition is its lack of regioselectivity when using asymmetrical alkynes. This results in the formation of a mixture of both 1,4- and 1,5-disubstituted regioisomers. For instance, the reaction of an azide with a terminal alkyne at high temperatures will generally yield a mixture of the 1,4- and 1,5-adducts. The high activation energy of this reaction is a significant drawback, along with the formation of these isomeric mixtures.

| Feature | Description |

| Reactants | Organic azide and an alkyne |

| Conditions | Elevated temperatures (typically 80-120 °C) |

| Key Outcome | Formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers |

| Limitations | High activation energy, long reaction times, lack of regioselectivity |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted Triazoles

To address the regioselectivity issue of the thermal Huisgen cycloaddition, catalytic methods have been developed. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a reliable route to selectively synthesize 1,5-disubstituted 1,2,3-triazoles. This method is a complementary process to the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields the 1,4-regioisomer.

A range of ruthenium(II) complexes have been shown to be effective catalysts, with [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD) being among the most efficient. These catalysts can facilitate the reaction between primary and secondary azides with a variety of terminal and even internal alkynes. The proposed mechanism for the RuAAC reaction involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-disubstituted triazole product. This catalytic cycle avoids the formation of regioisomeric mixtures, offering a significant advantage over the thermal method.

| Catalyst Type | Typical Reactants | Product Regioselectivity | Mechanistic Intermediate |

| Ruthenium(II) complexes (e.g., [Cp*RuCl]) | Organic azides and terminal/internal alkynes | 1,5-disubstituted | Ruthenacycle |

Base-Catalyzed 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between azides and alkynes can also be promoted by the use of a base. This approach is particularly effective for reactions involving alkynes that are activated by adjacent electron-withdrawing groups. For example, the reaction of β-carbonyl phosphonates with azides can be facilitated by bases such as cesium carbonate (Cs₂CO₃) in a solvent like DMSO. This system allows for the regioselective synthesis of substituted 1,2,3-triazoles under mild conditions. In some cases, strong bases like potassium hydroxide (KOH) can also be employed. The base is thought to deprotonate the activated alkyne, generating a more nucleophilic intermediate that readily undergoes cycloaddition with the azide. This method offers a metal-free alternative for the synthesis of specific triazole derivatives.

Non-Cycloaddition Synthetic Routes

While cycloaddition reactions are the most common methods for synthesizing 1,2,3-triazoles, several non-cycloaddition strategies have also been developed. These routes offer alternative pathways to the triazole core, often starting from different precursors.

Intramolecular Cyclization Approaches

The intramolecular azide-alkyne cycloaddition (IAAC) is a powerful strategy for the synthesis of fused 1,2,3-triazole ring systems. This method involves a precursor molecule that contains both an azide and an alkyne functionality. Upon heating or catalysis, the molecule undergoes an intramolecular cyclization to form a bicyclic or polycyclic system containing the triazole ring. The entropic advantage of the intramolecular reaction often allows it to proceed under milder conditions than its intermolecular counterpart, sometimes even without a catalyst. This approach provides excellent control over the regioselectivity, typically yielding the 1,5-fused product due to the geometric constraints of the cyclization.

Atom Fragment Combinations

Traditional, though less common, methods for 1,2,3-triazole synthesis involve the combination of various atom fragments that are not pre-formed azides and alkynes. These methods can include the intramolecular cyclization of compounds like combined bis-hydrazones or semicarbazides. For instance, the oxidation of certain bis-hydrazones can lead to the formation of a 1,2,3-triazole ring. These routes represent a more classical approach to heterocycle synthesis where the ring is constructed from linear precursors through a series of bond-forming reactions.

Chemical Modifications of Existing Heterocycles

Another non-cycloaddition route to 1,2,3-triazoles involves the chemical transformation of other existing heterocyclic rings. While less common, it is possible to synthesize triazoles through ring-expansion, ring-contraction, or rearrangement reactions of other heterocycles. These methods are highly dependent on the specific starting heterocycle and the reaction conditions employed. For example, certain tetrazoles, upon thermal or photochemical treatment, can extrude a molecule of nitrogen and rearrange to form other nitrogen-containing heterocycles, with the potential for triazole formation under specific circumstances.

Green Chemistry Approaches in Triazole Synthesis

The principles of green chemistry, which encourage the development of energy-efficient, waste-minimizing, and environmentally safe chemical processes, have become increasingly influential in the synthesis of heterocyclic compounds like 1,2,3-triazoles. mdpi.com These approaches aim to reduce the use of hazardous organic solvents and catalysts, often employing alternative energy sources to drive reactions. mdpi.com

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis, particularly high-speed ball milling, has emerged as a powerful green chemistry technique for the synthesis of 1,2,3-triazole derivatives. mdpi.comnih.gov This method utilizes mechanical force to induce chemical reactions, often in the absence of a solvent, thereby significantly reducing waste and environmental impact. rsc.orgresearchgate.net

A one-pot, solvent-free procedure for synthesizing 1,2,3-triazole derivatives involves the ball-milling of alkyl halides, sodium azide, and terminal alkynes over a copper(II) sulfate catalyst supported on alumina (B75360) (Cu/Al2O3). rsc.orgresearchgate.net This three-component coupling reaction proceeds without any additional solvents or additives, and the azides are generated in situ, which avoids the need to handle these potentially hazardous materials directly. rsc.org The product can be isolated by a simple wash with ethanol, and the catalyst demonstrates high reusability for up to eight cycles without a significant loss of activity. rsc.org This method's high yield, cost-efficiency, and elimination of hazardous organic solvents mark it as a distinctly greener alternative to traditional synthesis. rsc.org

The application of ball milling has been successfully extended to the synthesis of biologically relevant molecules. For instance, carbohydrate-derived triazoles have been synthesized efficiently using high-speed vibration milling. nih.gov In one study, glycoside azide derivatives were reacted with prop-2-yn-1-ol in the presence of copper(I) under vigorous shaking at 650 rpm for just 15 minutes, demonstrating a rapid and convenient route to these complex molecules. nih.gov

Similarly, a mechanochemical approach has been employed for the synthesis of thiazolidinone-triazole derivatives. nih.gov This method involves grinding an alkyne and a substituted benzyl (B1604629) azide in a custom-made copper flask, which acts as the reaction vessel and catalyst source. This ball-milling-type reaction leverages elemental copper, which is believed to form the active copper(I) catalyst in situ. nih.gov The resulting thiazolidinone-triazole derivatives were obtained in good yields (73-80%) after simple workup with ethyl acetate (B1210297). nih.gov

Table 1: Examples of Mechanochemical Synthesis of 1,2,3-Triazole Derivatives

| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl halides, Sodium azide, Terminal alkynes | Cu/Al2O3, Ball-milling | Not Specified | High | rsc.org |

| Glycoside azide derivatives, prop-2-yn-1-ol | Copper(I), Vibration milling (650 rpm) | 15 min | Not Specified | nih.gov |

Solvent-Free or Environmentally Benign Conditions

Beyond mechanochemistry, several other green synthetic strategies for 1,2,3-triazoles focus on eliminating or replacing hazardous solvents. These methods include solvent-free reactions and the use of environmentally benign solvents like water. rsc.orgresearchgate.net

The solvent-free, one-pot synthesis using a Cu/Al2O3 catalyst under ball-milling conditions is a prime example of this approach, as it completely eliminates the need for a reaction solvent. rsc.orgresearchgate.net Another important advancement is the development of metal-free synthetic routes, which address the environmental and economic concerns associated with residual metal catalysts in pharmaceutical compounds. A novel, green route for the direct synthesis of vinyl triazole derivatives from alkynes and triazoles has been developed using only an inorganic base like cesium carbonate (Cs2CO3) under transition-metal-free conditions. nih.gov This method demonstrates excellent functional group tolerance and provides good yields. nih.gov

Water, as a solvent, offers significant environmental advantages due to its non-toxic, non-flammable, and readily available nature. The copper-catalyzed "click" reaction between organic azides and acetylene (B1199291) gas has been successfully performed in water. researchgate.net Optimal yields were achieved using 10 mol% of copper(I) iodide (CuI) and 20 mol% of triethylamine (B128534) (Et3N), producing various 1-substituted triazoles in yields ranging from 29% to 96%. researchgate.net This demonstrates that water can be a highly effective medium for triazole synthesis. researchgate.net The use of nickel catalysts in water has also been reported for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, further highlighting the utility of aqueous media in green triazole synthesis. mdpi.com

Furthermore, methods are being developed that use environmentally friendly additives. For example, a metal-free synthesis of 1,2,3-triazole-N-oxide derivatives uses tert-butyl nitrite (B80452) as a nitric oxide source with ethanol and water as green solvents and additives. nih.gov This approach highlights the ongoing innovation in creating eco-compatible synthetic protocols for valuable heterocyclic compounds. mdpi.comnih.gov

Table 2: Examples of Triazole Synthesis under Environmentally Benign Conditions

| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl halides, Sodium azide, Terminal alkynes | Cu/Al2O3, Ball-milling | Solvent-Free | High | rsc.orgresearchgate.net |

| Alkynes, Triazoles | Cesium carbonate (Cs2CO3) | Not Specified (Metal-Free) | Up to 92% | nih.gov |

| Organic azides, Acetylene gas | CuI, Et3N | Water | 29-96% | researchgate.net |

| Phenylhydrazine hydrochloride, 3-aminocrotononitrile | tert-butyl nitrite (Metal-Free) | EtOH/H2O | Not Specified | nih.gov |

Reactivity and Derivatization Strategies of 1 Prop 2 Yn 1 Yl 1h 1,2,3 Triazole

Triazole Ring as a Directing Group in C-H Functionalization

The 1,2,3-triazole ring system has emerged as a versatile directing group in C-H functionalization reactions, facilitating the selective activation of otherwise unreactive C-H bonds. This capability allows for the construction of complex molecular frameworks from simple precursors. While research specifically detailing the directing group capabilities of the unsubstituted C4 and C5 positions of the triazole in 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is nascent, the broader class of 1,2,3-triazoles has been shown to direct both sp² and sp³ C-H activation. ehu.es For instance, N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed intermolecular C-H functionalization at allylic and benzylic positions. nih.gov

The N-oxide derivatives of 1H-1,2,3-triazoles have also been investigated for C-H functionalization. The N-oxide group can increase the Brønsted acidity of the α-C-H bond of the heterocycle, enabling direct arylation reactions catalyzed by palladium and copper. ehu.es This suggests a potential derivatization strategy for the triazole ring of this compound, following an initial N-oxidation step.

Further Functionalization of the Propargyl Moiety

The terminal alkyne of the propargyl group in this compound is a key site for a variety of chemical transformations, allowing for the extension and elaboration of the molecular structure. This functionality is pivotal for creating more complex molecules through reactions characteristic of terminal alkynes.

One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. This reaction can be used to introduce a second triazole ring by reacting this compound with an organic azide (B81097). This approach is fundamental in the synthesis of bis-triazole compounds, which are of interest in medicinal chemistry and materials science.

Beyond the CuAAC reaction, the terminal alkyne can undergo various other transformations. For example, hydroamination reactions, where an N-H bond adds across the carbon-carbon triple bond, can be employed to synthesize vinyl-1,2,3-triazole derivatives. These reactions can be promoted by a base under transition-metal-free conditions, offering a green and efficient method for derivatization. nih.gov The resulting vinyl triazoles are valuable precursors for polymers and other functional materials.

Additionally, the terminal alkyne can participate in Sonogashira coupling reactions with aryl or vinyl halides to form carbon-carbon bonds, thereby linking the triazole moiety to various aromatic or unsaturated systems. Other classical alkyne reactions, such as the Mannich reaction, Glaser coupling, and various cycloadditions, could also be applied to further functionalize the propargyl group, although specific examples with this compound as the starting material require further investigation in the literature.

Post-Synthetic Modifications of the Triazole Ring

While the 1,2,3-triazole ring is known for its high stability, making it a reliable linker in many applications, it can undergo certain post-synthetic modifications. These modifications can alter the properties of the molecule and introduce new functionalities.

One such modification is the mechanochemical cycloreversion of 1,4-substituted 1,2,3-triazoles. This "unclicking" of the triazole ring can be achieved by applying mechanical force, offering a novel method for the controlled disassembly of triazole-linked structures. mdpi.com This process is of particular interest in the fields of polymer chemistry and materials science for creating stimuli-responsive materials.

Another potential modification involves the N-alkylation or N-acylation of the remaining N-H tautomer of the triazole ring, although the N1 position is already substituted with the propargyl group. Further substitution at the N2 or N3 positions can be influenced by the electronic and steric nature of the substituents and the reaction conditions. Such modifications can influence the molecule's coordination properties and biological activity.

In the context of metal-organic frameworks (MOFs), post-synthetic modification has been demonstrated where the original 2-methylimidazole (B133640) linkers in ZIF-8 and ZIF-67 were completely replaced by 1,2,3-triazole, leading to a topological transformation of the framework. rsc.org While this example is in a solid-state material, it showcases the possibility of triazole incorporation through ligand exchange, a concept that could be explored in discrete molecular systems.

Incorporation into Hybrid Molecular Architectures

The versatility of this compound as a building block is most evident in its use for constructing hybrid molecular architectures. The propargyl group serves as a convenient handle for attaching the triazole moiety to other functional molecules via the highly efficient CuAAC reaction.

Triazole-Linked Benzimidazolidinone Hybrids

A notable application of this compound is in the synthesis of hybrid molecules containing a benzimidazolidinone core. A series of 1,2,3-triazole-benzimidazolidinone hybrids have been synthesized through a click reaction between various aryl azides and a terminal alkyne bearing a benzimidazolidinone moiety. arabjchem.org This synthetic strategy allows for the creation of a library of compounds with diverse substituents on the triazole ring. The resulting hybrid molecules have been evaluated for their antimicrobial and anti-inflammatory activities, demonstrating the potential of this molecular scaffold in drug discovery. arabjchem.org

| Compound ID | Aryl Azide Substituent | Yield (%) | Reference |

| 5a | Phenyl | 85 | arabjchem.org |

| 5b | 4-Methylphenyl | 88 | arabjchem.org |

| 5c | 4-Methoxyphenyl | 82 | arabjchem.org |

| 5d | 4-Chlorophenyl | 90 | arabjchem.org |

| 5e | 4-Bromophenyl | 92 | arabjchem.org |

| 5f | 4-Nitrophenyl | 78 | arabjchem.org |

Indole-Triazole Conjugates

The conjugation of 1,2,3-triazoles with indole (B1671886) moieties has led to the development of a wide range of biologically active compounds. The synthesis of these conjugates is often achieved through a CuAAC reaction between a propargylated indole derivative and an azide, or conversely, an azido-functionalized indole and a terminal alkyne such as this compound.

A study on indole-linked 1,2,3-triazole derivatives demonstrated their ability to modulate COX-2 protein and PGE2 levels in human THP-1 monocytes, suggesting their potential as anti-inflammatory agents. rsc.org These compounds were synthesized via a cycloaddition reaction between prop-2-yn-1-yl-2-(1H-indol-3-yl) acetate (B1210297) and azidoacetophenone. rsc.org

| Precursor 1 | Precursor 2 | Resulting Conjugate Type | Biological Activity Investigated | Reference |

| 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | Coumarin azide | Indole-triazole-coumarin | Cytotoxicity | smolecule.com |

| Prop-2-yn-1-yl-2-(1H-indol-3-yl) acetate | Azidoacetophenone | Indole-triazole | Anti-inflammatory | rsc.org |

| 7-bromo-1-(prop-2-yn-1-yl)-1H-indole | Benzyl (B1604629) azide | Indole-triazole | Precursor for polyheterocycles | nih.gov |

Quinoline-Triazole and Pyridine-Triazole Systems

The incorporation of this compound into hybrid molecules with quinoline (B57606) and pyridine (B92270) scaffolds has been extensively explored, yielding compounds with a broad spectrum of biological activities. The triazole ring serves as a robust linker to connect the quinoline or pyridine moiety to other chemical entities.

A series of 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety were synthesized via click chemistry. These quinoline-triazole hybrids exhibited significant antifungal activity, particularly against Saccharomyces cerevisiae. arabjchem.org In another study, novel 1,2,3-triazole-containing quinoline-benzimidazole hybrids were synthesized and showed promising antiproliferative activity against various cancer cell lines. mdpi.commdpi.com

Similarly, pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and evaluated for their neurotropic activity, with some compounds showing high anticonvulsant properties. nih.gov The synthesis of these hybrids typically involves the CuAAC reaction between a propargylated pyridine derivative and an azide, or vice versa. The triazole ring's ability to act as a pharmacophore and its synthetic accessibility through click chemistry make it a valuable component in the design of novel quinoline and pyridine-based therapeutic agents.

| Hybrid System | Synthetic Strategy | Biological Activity Investigated | Key Findings | Reference |

| Quinoline-Triazole | CuAAC | Antifungal, Antibacterial | Good activity against S. cerevisiae | arabjchem.org |

| Quinoline-Triazole-Benzimidazole | CuAAC | Antiproliferative | Potent against lymphoma cell lines | mdpi.commdpi.com |

| Pyridine-Triazole | CuAAC | Neurotropic, Anticonvulsant | High anticonvulsant activity observed | nih.gov |

| Pyridine-Triazole | One-pot tandem copper-catalyzed azidation and CuAAC | Not specified | Efficient synthesis of 2,3-disubstituted pyridines | nih.gov |

Pyrazole-Triazole Hybrids

The synthesis of hybrid molecules incorporating both pyrazole (B372694) and 1,2,3-triazole rings is a significant area of research, primarily utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This strategy allows for the efficient and regioselective linking of the two heterocyclic systems. The key reaction involves the terminal alkyne group of this compound and an appropriately functionalized azido-pyrazole derivative.

A general approach begins with the synthesis of a pyrazole precursor bearing an azide group. For instance, pyrazole-4-carbaldehyde can be O-alkylated with propargyl bromide, and subsequent reaction with various aryl azides in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalyst system yields 1,2,3-triazole-pyrazole hybrids. rsc.org While this method forms the triazole ring during the reaction, an analogous and direct derivatization of this compound involves its reaction with a pre-synthesized azidopyrazole.

In a versatile synthetic route, aminopyrazoles can be converted into triazenylpyrazoles, which then serve as a source for azidopyrazoles upon treatment with an acid. These azidopyrazole intermediates can be readily coupled with terminal alkynes like this compound. The reaction proceeds under standard CuAAC conditions, typically using a copper(I) source, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, in a suitable solvent system such as DMF/H₂O. This method is highly efficient, with studies reporting the synthesis of large libraries of pyrazole-triazole hybrids in yields ranging from 28% to quantitative. ias.ac.in

A one-pot strategy further streamlines this process, where the triazene (B1217601) precursor is cleaved to form the azide, and without isolation, the alkyne component and copper catalyst are added to furnish the final hybrid molecule, thereby avoiding the handling of potentially hazardous azide intermediates. ias.ac.in

Table 1: Synthesis of Pyrazole-Triazole Hybrids via CuAAC This table is illustrative of typical reaction conditions for the CuAAC reaction between an azido-pyrazole and an alkyne like this compound.

| Entry | Azido-Pyrazole Precursor | Alkyne | Catalyst System | Solvent | Yield |

| 1 | 4-azido-1-phenyl-1H-pyrazole | This compound | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | High |

| 2 | 3-azido-5-methyl-1H-pyrazole | This compound | Cu(I) source | Various | Good to Excellent |

Thiazole- and Benzothiazole-Triazole Derivatives

The propargyl group of this compound is a key functional handle for conjugation with thiazole (B1198619) and benzothiazole (B30560) moieties, again primarily through the CuAAC reaction. This approach allows for the creation of diverse molecular architectures linking these important heterocyclic pharmacophores.

The general strategy involves the reaction of this compound with an azide-functionalized thiazole or benzothiazole. For example, a new series of 1,2,3-triazole derivatives based on benzothiazole have been synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.netresearchgate.net In these syntheses, a common precursor is S-propargyl mercaptobenzothiazole, which is reacted with various organic azides. researchgate.netresearchgate.netresearchgate.net To apply this to the derivatization of the title compound, the reaction would be reversed: this compound would be reacted with an azide derivative of benzothiazole, such as 2-azidobenzothiazole.

The synthesis of the requisite azido-benzothiazole can be achieved from the corresponding 2-aminobenzothiazole (B30445) derivatives. researchgate.net These azides can then be coupled with this compound under standard click chemistry conditions. The reaction is typically catalyzed by a copper(I) source and proceeds efficiently in various solvents to yield the desired 1,4-disubstituted triazole conjugate. researchgate.net This methodology has been successfully used to create complex hybrids, such as benzothiazole-1,2,3-triazole conjugates tethering hydrazone or thiosemicarbazone linkages, demonstrating the robustness of the click reaction for this purpose. researchgate.net

Table 2: Synthesis of Benzothiazole-Triazole Hybrids This table illustrates the reaction conditions for synthesizing benzothiazole-triazole hybrids, adaptable for the reaction of this compound.

| Entry | Azide Component | Alkyne Component | Catalyst/Reducing Agent | Solvent | Yield Range |

| 1 | 2-Azidobenzothiazole | This compound | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 47-75% researchgate.netresearchgate.net |

| 2 | Substituted 2-azidobenzothiazoles | This compound | Copper(I) source | Various | Good researchgate.net |

Acridone-Triazole Derivatives

The conjugation of an acridone (B373769) scaffold to a 1,2,3-triazole ring using this compound can be achieved through the highly efficient CuAAC reaction. Acridone derivatives are known for their ability to intercalate with DNA, and linking them to a triazole moiety can produce novel compounds with interesting biological properties. nih.gov

The synthetic strategy involves the 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an acridone molecule functionalized with an azide group. While much of the literature describes the reaction of 10-(prop-2-yn-1-yl)acridone with various azides to form the triazole ring, ias.ac.innih.govresearchgate.net the derivatization of the title compound requires the synthesis of an azido-acridone precursor.

This precursor, for example, 10-(2-azidoethyl)acridin-9(10H)-one, can be prepared from the corresponding halo-acridone derivative. The subsequent click reaction with this compound is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI) or a system of copper(II) sulfate and sodium ascorbate. nih.gov The reaction can be performed using conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times and improved yields. nih.gov For instance, a series of novel acridones bearing a 1,2,3-triazole unit were synthesized in good yields using both conventional and microwave-assisted methods. nih.gov

Table 3: Reaction Conditions for Acridone-Triazole Synthesis This table presents typical conditions for the CuAAC synthesis of acridone-triazole derivatives.

| Method | Catalyst | Reducing Agent | Solvent | Time | Yield |

| Conventional | CuSO₄ | Sodium Ascorbate | DMF | 10 h | Moderate nih.gov |

| Microwave | CuSO₄ | Sodium Ascorbate | DMF | 5-10 min | Good to Excellent nih.gov |

| Conventional | CuI | - | DMF | 12 h | Moderate nih.gov |

Steroid-Pyrimidine-Triazole Conjugates

The synthesis of complex molecular hybrids connecting steroids and pyrimidines through a 1,2,3-triazole linker represents a sophisticated strategy in medicinal chemistry. The alkyne functionality of this compound serves as a crucial building block for creating these conjugates via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The established synthetic route involves the preparation of a steroid derivative modified to contain an azide group. For example, bile acids (like lithocholic, deoxycholic, and cholic acid) and sterols (such as cholesterol) can be converted into their respective azidoacetates. acs.orgnih.gov These steroidal azides are then reacted with an alkyne-containing pyrimidine (B1678525). However, to specifically derivatize this compound, the reaction would involve coupling the steroidal azide with this specific alkyne, and then further modifying the resulting steroid-triazole conjugate with a pyrimidine moiety, or by reacting a pre-assembled steroid-pyrimidine azide with the title compound.

A more direct approach involves the synthesis of a steroid-pyrimidine hybrid that contains an azide group. This azido-conjugate can then undergo a click reaction with this compound. The CuAAC reaction is highly efficient for this purpose, typically employing a copper(I) catalyst in a suitable solvent to afford the desired steroid-pyrimidine-triazole conjugate in good yields. acs.orgnih.gov The diagnostic signal for the formation of the 1,4-disubstituted triazole ring is a characteristic singlet in the 1H NMR spectrum, typically appearing in the range of 7.70–7.90 ppm. acs.org This method has been successfully used to synthesize a series of new steroid-pyrimidine conjugates. acs.orgnih.gov

Table 4: Components for Steroid-Pyrimidine-Triazole Conjugate Synthesis This table outlines the necessary precursors for creating the target conjugates using this compound.

| Steroid Core | Pyrimidine Core | Linker Precursors for CuAAC |

| Bile Acids (Lithocholic, Deoxycholic, etc.) | Uracil, 2-Thiouracil | Steroid-azide + this compound |

| Sterols (Cholesterol, Cholestanol) | Uracil, 2-Thiouracil | Steroid-pyrimidine-azide + this compound |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule: the two protons on the triazole ring, the methylene (B1212753) protons of the propargyl group, and the terminal acetylenic proton.

The protons of the 1H-1,2,3-triazole ring, H-4 and H-5, typically appear as singlets or doublets in the aromatic region of the spectrum. For 1,4-disubstituted triazoles, the remaining H-5 proton often resonates as a singlet in the range of δ 7.5–8.5 ppm. mdpi.com In the case of a 1-substituted triazole, the H-4 and H-5 protons would be expected to show distinct signals. The H-5 proton, being adjacent to two nitrogen atoms, is generally shifted further downfield than the H-4 proton.

The propargyl group introduces two key proton signals. The methylene protons (-CH₂-) adjacent to the triazole nitrogen are expected to appear as a doublet, typically in the range of δ 4.5–5.5 ppm. The terminal acetylenic proton (-C≡CH) is characterized by a triplet signal in the δ 2.0–3.0 ppm region. The coupling between the methylene and acetylenic protons (a ⁴J or long-range coupling) results in the fine splitting pattern (a triplet for the C≡CH and a doublet for the CH₂).

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H-5 | ~7.8 - 8.2 | Singlet (s) |

| Triazole H-4 | ~7.6 - 7.9 | Singlet (s) |

| Methylene (-NCH₂-) | ~5.0 - 5.4 | Doublet (d) |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. Values are estimated based on typical ranges for these functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance.

The two carbon atoms of the triazole ring (C-4 and C-5) are expected to resonate in the aromatic region, typically between δ 120 and 140 ppm. mdpi.com The chemical shifts are influenced by the nitrogen atoms within the ring. The carbon atoms of the propargyl group have characteristic chemical shifts. The methylene carbon (-NCH₂-) attached to the triazole ring would likely appear in the range of δ 35–50 ppm. The sp-hybridized carbons of the alkyne are also distinctive; the terminal carbon (-C ≡CH) is expected around δ 70–75 ppm, while the internal quaternary carbon (-C≡C H) appears slightly further downfield, around δ 75–80 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Triazole C-5 | ~130 - 135 |

| Triazole C-4 | ~122 - 127 |

| Quaternary Alkyne (-C ≡CH) | ~77 - 82 |

| Terminal Alkyne (-C≡C H) | ~72 - 76 |

Note: Values are estimated based on typical ranges for these functional groups and data from analogous compounds.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in a molecule, which is particularly useful for heterocyclic systems like triazoles. The 1,2,3-triazole ring contains three distinct nitrogen environments (N-1, N-2, and N-3). ¹⁵N NMR can distinguish these, providing valuable data for confirming the substitution pattern and understanding the electronic structure of the ring. The chemical shifts in ¹⁵N NMR are highly sensitive to the local electronic environment, including hybridization and lone-pair availability. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments are less common and often require specialized techniques like enrichment or long acquisition times.

gs-COSY (Gradient-Selected Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key cross-peak would be expected between the methylene protons (-NCH₂-) and the terminal acetylenic proton (-C≡CH), confirming the connectivity of the propargyl group.

gs-HSQC (Gradient-Selected Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹JCH). It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, the methylene proton signal to the methylene carbon signal, and the acetylenic proton signal to the terminal alkyne carbon signal. This allows for the definitive assignment of carbon resonances for all protonated carbons.

gs-HMBC (Gradient-Selected Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for mapping out the complete carbon skeleton and confirming the position of substituents. Key expected correlations for this compound would include:

The methylene protons (-NCH₂-) correlating to the triazole ring carbons (C-4 and C-5), confirming the attachment point of the propargyl group to the N-1 position.

The triazole H-5 proton correlating to the triazole C-4 carbon.

The acetylenic proton (-C≡CH) correlating to the internal quaternary alkyne carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the triazole ring and the propargyl substituent.

The most prominent and diagnostic peaks arise from the alkyne moiety. A sharp, strong absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. nih.gov The C≡C triple bond stretch is expected as a weak but sharp band in the 2100–2140 cm⁻¹ region. nih.gov

The triazole ring itself contributes to several bands in the fingerprint region (below 1600 cm⁻¹). These include C=N and N=N stretching vibrations, typically observed in the 1400–1600 cm⁻¹ range, as well as various in-plane and out-of-plane ring bending modes. rdd.edu.iq The C-H stretching vibrations of the triazole ring and the methylene group would appear in the 2900–3150 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H Stretch | ≡C-H | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Triazole C-H | ~3100 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₂- | ~2900 - 3000 | Medium |

| Alkyne C≡C Stretch | -C≡C- | ~2100 - 2140 | Weak, Sharp |

| Ring Stretching | C=N, N=N | ~1400 - 1600 | Medium |

Note: Values represent typical frequency ranges for the specified functional groups.

Characteristic Vibrational Modes of Triazole and Propargyl Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its constituent functional groups. The spectrum is a composite of the distinct modes arising from the 1H-1,2,3-triazole ring and the propargyl side chain.

The vibrational modes of the 1H-1,2,3-triazole ring have been extensively studied. researchgate.netresearchgate.net Key vibrations include N-H stretching, C-H stretching, and various ring stretching and deformation modes. acs.orgnih.gov For a 1-substituted triazole, the N-H stretching mode is absent and is replaced by modes associated with the substituent, in this case, the propargyl group.

The propargyl moiety introduces several characteristic and readily identifiable vibrational bands. The most distinct of these is the terminal alkyne C-H stretching vibration, which typically appears as a sharp, strong band in the range of 3300-3250 cm⁻¹. nih.govresearchgate.net Another key feature is the C≡C triple bond stretch, which is observed in the 2150-2100 cm⁻¹ region; its intensity can vary. nih.gov The CH₂ group of the propargyl linker contributes symmetric and asymmetric stretching vibrations near 2950-2850 cm⁻¹ and scissoring/bending vibrations around 1460 cm⁻¹. nih.gov

The combined expected vibrational modes for this compound are summarized in the table below, based on data from analogous structures and theoretical calculations.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Alkyne C-H Stretch | ≡C-H | 3300 - 3250 |

| Triazole C-H Stretch | Ring C-H | 3150 - 3100 |

| Methylene C-H Stretch | -CH₂- | 2950 - 2850 |

| Alkyne C≡C Stretch | -C≡C- | 2150 - 2100 |

| Triazole Ring Stretch | C=N, N=N | 1550 - 1400 |

| Methylene Scissoring | -CH₂- | ~1460 |

| Triazole Ring Deformation | Ring modes | 1200 - 900 |

| Alkyne C-H Bend | ≡C-H | 700 - 600 |

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Different ionization techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₅H₅N₃, the calculated exact mass of the neutral molecule is 107.04835. In practice, analysis is often performed on the protonated molecule, [M+H]⁺. HRMS analysis of various 1,2,3-triazole derivatives consistently confirms their elemental composition by matching the experimentally measured mass to the theoretically calculated value within a few parts per million (ppm). nih.govnih.gov

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₅H₅N₃ | 107.04835 |

| [M+H]⁺ | C₅H₆N₃⁺ | 108.05617 |

| [M+Na]⁺ | C₅H₅N₃Na⁺ | 130.03814 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent base peak at an m/z of 108.06. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation and provide structural information. A likely fragmentation pathway involves the cleavage of the bond between the methylene group and the triazole ring, leading to characteristic fragment ions.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a higher-energy ionization method that results in extensive fragmentation, providing a detailed molecular fingerprint. The mass spectrum of this compound under EI conditions would show a molecular ion peak (M⁺·) at m/z 107. A hallmark fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This would produce a significant fragment ion at m/z 79. Subsequent fragmentation would involve the propargyl side chain.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 107 | [C₅H₅N₃]⁺· | C₅H₅N₃ | Molecular Ion (M⁺·) |

| 79 | [C₅H₅N]⁺· | C₅H₅N | Loss of N₂ from the molecular ion |

| 68 | [C₃H₂N₃]⁺ | C₃H₂N₃ | Cleavage of propargyl group |

| 40 | [C₃H₄]⁺· | C₃H₄ | Propargyl cation |

| 39 | [C₃H₃]⁺ | C₃H₃ | Propargyl cation with loss of H |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV absorption profile of this compound is primarily dictated by the electronic structure of the 1,2,3-triazole ring, which acts as the principal chromophore. Studies on the parent 1,2,3-triazole show a dominant, broad absorption band centered around 205-210 nm in the gas phase. researchgate.neted.ac.ukresearchgate.net This absorption is assigned to a π → π* electronic transition within the heterocyclic ring system. nih.gov The propargyl substituent, being an unconjugated alkyne, is not expected to significantly shift the position of this absorption maximum (λₘₐₓ). Therefore, the UV-Vis spectrum of this compound is predicted to exhibit a strong absorption band in the far UV region, characteristic of the triazole π → π* transition.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD)

X-ray Diffraction (XRD) techniques, particularly Single Crystal X-ray Diffraction (SC-XRD), provide definitive information on the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly documented, extensive crystallographic data for numerous 1-substituted 1,2,3-triazole derivatives allow for a reliable prediction of its key structural features. nih.govmdpi.commdpi.com

| Parameter | Atoms Involved | Expected Value |

| Bond Length | N1-N2 | ~1.34 Å |

| Bond Length | N2-N3 | ~1.31 Å |

| Bond Length | N3-C4 | ~1.35 Å |

| Bond Length | C4-C5 | ~1.36 Å |

| Bond Length | C5-N1 | ~1.35 Å |

| Bond Length | N1-CH₂ | ~1.47 Å |

| Bond Length | CH₂-C≡ | ~1.46 Å |

| Bond Length | C≡C | ~1.18 Å |

| Bond Angle | N1-N2-N3 | ~110° |

| Bond Angle | N2-N3-C4 | ~106° |

| Bond Angle | N3-C4-C5 | ~109° |

| Bond Angle | C4-C5-N1 | ~109° |

| Bond Angle | C5-N1-N2 | ~106° |

Analysis of the crystal packing would likely reveal weak intermolecular interactions, such as C-H···N hydrogen bonds, which are common in nitrogen-containing heterocyclic compounds and influence the supramolecular architecture. mdpi.com

| Element | Theoretical Percentage |

| Carbon (C) | 56.07% |

| Hydrogen (H) | 4.70% |

| Nitrogen (N) | 39.23% |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to investigate the properties of 1,2,3-triazole derivatives. nih.govmdpi.comacs.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov For 1,2,3-triazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to predict bond lengths, bond angles, and dihedral angles in the ground state. nih.govnih.gov These calculations are fundamental, as the optimized geometry is the basis for all other computed properties. The planarity of the triazole ring and the orientation of the propargyl group are key parameters determined through geometrical optimization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. irjweb.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A smaller energy gap suggests that a molecule is more polarizable and reactive. nih.govirjweb.com In studies of triazole derivatives, the distribution of HOMO and LUMO orbitals is analyzed to predict regions of the molecule susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net For instance, in many triazole-based compounds, the HOMO and LUMO are often localized on the triazole ring and adjacent substituents, indicating the ring's central role in the molecule's electronic transitions and reactivity. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Parameters derived from DFT (Note: The following table is a representative example based on typical values for triazole derivatives and does not represent specific experimental data for 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole.)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Softness | S | 1/η | Measure of chemical reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Escape tendency of electrons |

| Electrophilicity Index | ω | μ²/2η | Propensity to accept electrons |

DFT is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energy barriers, which govern the reaction rate. For the synthesis of 1,2,3-triazoles, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT studies can explain the observed regioselectivity (i.e., the preferential formation of the 1,4-disubstituted isomer over the 1,5-isomer). mdpi.com These calculations help in understanding the role of the catalyst and the electronic and steric factors that direct the reaction pathway. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. irjweb.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). irjweb.com Green areas represent neutral potential. MEP maps for triazole derivatives reveal that the nitrogen atoms of the triazole ring are typically regions of negative potential due to their lone pairs of electrons, making them sites for hydrogen bonding and coordination with metal ions. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states. nih.gov This method is crucial for understanding a molecule's electronic absorption properties, such as those observed in UV-Vis spectroscopy. nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). researchgate.net For triazole derivatives designed as fluorophores or photoactive materials, TD-DFT provides essential insights into their light-absorbing and emitting characteristics. nih.gov

Semiempirical Quantum Mechanical Calculations (e.g., PM5)

Semiempirical quantum mechanical methods, such as PM5 (Parametric Method 5), offer a faster, though generally less accurate, alternative to DFT. These methods simplify calculations by incorporating experimental data (parameters) into the theoretical framework. While less common in recent high-level research, they can be useful for preliminary studies of very large molecules or for screening large numbers of compounds where the computational cost of DFT would be prohibitive. No specific applications of PM5 to this compound were identified in the surveyed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org For a compound like this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with its environment (such as a solvent or a biological receptor), and thermodynamic properties. numberanalytics.com The simulation numerically solves Newton's equations of motion for a system of interacting atoms, where the forces between atoms are typically described by a molecular mechanics force field. wikipedia.org

While specific molecular dynamics simulation studies focused exclusively on this compound are not prominently available in top-tier research literature, this technique has been widely applied to study various 1,2,3-triazole derivatives to understand their behavior in biological systems. For instance, MD simulations have been used to investigate the binding mechanisms of triazole-based inhibitors to their target enzymes, such as aromatase and CYP51, by analyzing the stability of the ligand-protein complex, key interactions, and binding free energies. nih.govfrontiersin.org These studies typically track parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and its target. frontiersin.orgnih.gov

The general process for conducting an MD simulation for a small organic molecule like this compound involves several key steps:

System Setup: Defining the initial 3D coordinates of the molecule, selecting an appropriate force field (e.g., CHARMM, AMBER), and placing the molecule in a simulation box, often filled with solvent molecules like water to mimic physiological conditions. bioinformaticsreview.comtandfonline.com

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable interactions, bringing the system to a low-energy starting state. bioinformaticsreview.com

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions. This is typically done in two phases: an NVT ensemble (constant Number of particles, Volume, and Temperature) followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature). researchgate.net

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms. frontiersin.orgresearchgate.net

Analysis: The resulting trajectories are analyzed to calculate various structural and thermodynamic properties.

For this compound, MD simulations could be hypothetically used to explore its conformational flexibility, solvation properties, and potential interactions if it were part of a larger molecule designed to bind to a specific biological target.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table represents the type of data that would be generated from an MD simulation and is for illustrative purposes only, as specific studies on this compound were not identified.

| Parameter | Description | Hypothetical Value/Observation | Potential Implication |